
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is a synthetic compound with the molecular formula C16H18FN3O4S and a molecular weight of 367.4 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a fluorophenyl compound and an isopropyl-substituted amine.
Introduction of the Methylsulfonamido Group: The methylsulfonamido group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful for various research applications .
科学研究应用
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the development of new materials and as a standard in quality control processes.
作用机制
The mechanism of action of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cholesterol biosynthesis, similar to its parent compound, Rosuvastatin. This inhibition leads to a decrease in cholesterol levels and other downstream effects .
相似化合物的比较
Similar Compounds
Rosuvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin with a different chemical structure but similar therapeutic effects.
Uniqueness
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. These modifications can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
371775-70-1 |
|---|---|
分子式 |
C16H18FN3O4S |
分子量 |
367.395 |
IUPAC 名称 |
methyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)24-3)14(10-5-7-11(17)8-6-10)19-16(18-13)20-25(4,22)23/h5-9H,1-4H3,(H,18,19,20) |
InChI 键 |
JVDSNUDYCSSSBP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NS(=O)(=O)C |
同义词 |
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidine-5-carboxylate; 4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[(methylsulfonyl)amino]-5-pyrimidinecarboxylic Acid Methyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


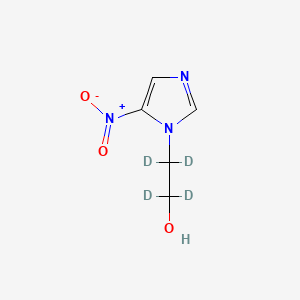
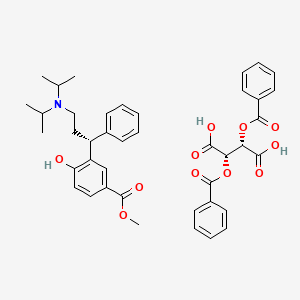
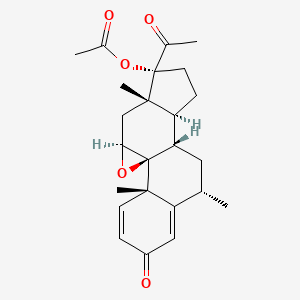
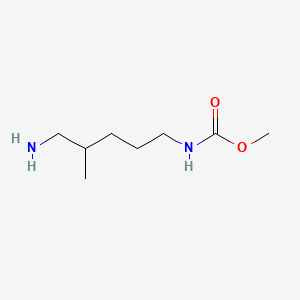
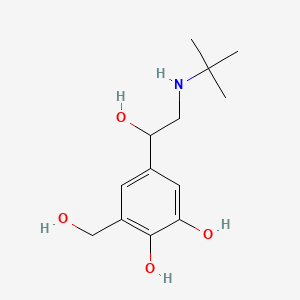
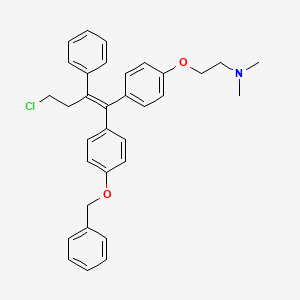
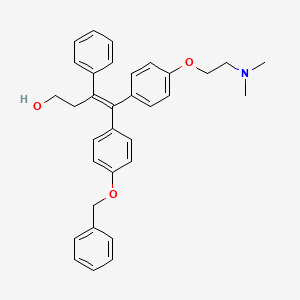
![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)
